molecular formula C7H15ClN2O2S B13214442 N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]sulfamoyl chloride

N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]sulfamoyl chloride

Cat. No.: B13214442
M. Wt: 226.73 g/mol
InChI Key: XUXKBOCXLZLULG-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Identification

IUPAC Nomenclature and Structural Descriptors

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound, N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]sulfamoyl chloride , reflects its intricate molecular architecture. The name is derived through the following hierarchical analysis:

  • Parent structure : The pyrrolidine ring, a five-membered saturated heterocycle containing one nitrogen atom, serves as the core framework.
  • Substituents :
    • A methyl group (-CH₃) is attached to the nitrogen atom at position 1 of the pyrrolidine ring.
    • A sulfamoyl chloride group (-SO₂N(Cl)CH₃) is bonded to the nitrogen at position 2 via a methylene bridge (-CH₂-).

The numbering of the pyrrolidine ring begins at the nitrogen atom, with the methyl group occupying position 1 and the sulfamoyl chloride moiety at position 2. The stereochemistry of the compound remains unspecified in available literature, though related analogs with defined configurations (e.g., (2S,4S)-pyrrolidine derivatives) highlight the potential for stereochemical variation.

Structural Analysis Table
Feature Description
Core structure Pyrrolidine ring (C₄H₈N)
Position 1 substituent Methyl group (-CH₃)
Position 2 substituent Methylene-linked sulfamoyl chloride (-CH₂-SO₂N(Cl)CH₃)
Hybridization sp³ hybridized nitrogen in pyrrolidine; sp² hybridized sulfur in sulfonamide

The sulfamoyl chloride group introduces significant polarity and electrophilicity, enabling nucleophilic substitution reactions at the chlorine atom.

Synonyms and Registry Identifiers

This compound is cataloged under multiple identifiers across chemical databases:

Registry Identifiers Table
Identifier Type Value Source
CAS Registry Number 1601866-58-3
PubChem CID Not yet assigned -
ChemSpider ID Not available -
Vendor Catalog Numbers VC17705061 (Vulcan), A1087426 (Ambeed)

Alternative names include N-methyl-N-[(1-methyl-2-pyrrolidinyl)methyl]sulfamoyl chloride and sulfamoyl chloride derivative of 1-methylpyrrolidinemethanamine. The absence of a PubChem CID suggests limited public-domain pharmacological data.

Molecular Formula and Weight Analysis

The molecular formula C₇H₁₅ClN₂O₂S encapsulates the compound’s elemental composition:

  • Carbon (C) : 7 atoms (37.1% by mass)
  • Hydrogen (H) : 15 atoms (6.7%)
  • Chlorine (Cl) : 1 atom (15.6%)
  • Nitrogen (N) : 2 atoms (12.4%)
  • Oxygen (O) : 2 atoms (14.1%)
  • Sulfur (S) : 1 atom (14.1%)
Molecular Weight Calculation
Element Atomic Mass (g/mol) Quantity Contribution (g/mol)
C 12.01 7 84.07
H 1.008 15 15.12
Cl 35.45 1 35.45
N 14.01 2 28.02
O 16.00 2 32.00
S 32.07 1 32.07
Total 226.73

The calculated exact mass (226.73 g/mol) matches the observed molecular weight, confirming the absence of isotopic variants in standard preparations. Discrepancies in purity (e.g., 95% purity reported by Ambeed) may arise from residual solvents or synthetic byproducts.

Properties

Molecular Formula

C7H15ClN2O2S

Molecular Weight

226.73 g/mol

IUPAC Name

N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]sulfamoyl chloride

InChI

InChI=1S/C7H15ClN2O2S/c1-9-5-3-4-7(9)6-10(2)13(8,11)12/h7H,3-6H2,1-2H3

InChI Key

XUXKBOCXLZLULG-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1CN(C)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Preparation of N-methylpyrrolidine Intermediate

N-methylpyrrolidine is a critical precursor in the synthesis. Several preparation methods are reported, with the most efficient and industrially viable being:

Method Description Conditions Yield Advantages Disadvantages
Catalytic Hydrogenation of N-methylpyrrolidone Hydrogenation under high pressure using Cr-Al or Cu-Cr catalysts 180-285 °C, 150-280 atm ~85% High conversion and selectivity Requires high pressure, costly equipment, hydrogen source needed
Methylation of Pyrrolidine with Formaldehyde in Formic Acid Reaction at room temperature, followed by acid addition and neutralization Ambient conditions ~92% Mild conditions, good yield Multiple purification steps
Halogen Exchange & Substitution Using 1,4-Dichlorobutane and Methylamine Potassium iodide catalyzed reaction in ether solvents forming hydrogen bonds with methylamine 100-120 °C, normal pressure, 3-8 h >88% No high pressure, simple equipment, cost-effective Requires careful solvent choice and catalyst loading

The third method is particularly notable for its industrial applicability due to the avoidance of high-pressure equipment and the use of readily available reagents. The use of ether solvents such as diglyme or anisole enhances methylamine solubility, improving reaction efficiency. Potassium iodide acts as a halogen exchange catalyst, reducing activation energy and increasing reaction rate.

Sulfonylation to Form this compound

The introduction of the sulfamoyl chloride group typically involves sulfonyl chloride reagents reacting with the amine functionality of the N-methylpyrrolidine intermediate. While direct literature on this specific step for the target compound is limited, general sulfonylation protocols applicable include:

  • Reaction of the amine intermediate with sulfamoyl chloride reagents under controlled temperature (0-25 °C) in inert solvents such as dichloromethane or acetonitrile.
  • Use of base (e.g., triethylamine) to scavenge generated HCl and drive the reaction to completion.
  • Purification by distillation or chromatography to isolate the sulfonyl chloride product.

These conditions are consistent with standard sulfonyl chloride synthesis methods reported in sulfonamide and sulfamoyl chloride chemistry literature.

Summary Table of Preparation Parameters

Step Reagents Solvent Catalyst/Base Temperature Pressure Time Yield (%) Notes
N-methylpyrrolidine synthesis (halogen exchange) 1,4-dichlorobutane, methylamine (30-50 wt%) Diglyme or anisole Potassium iodide (2.5-6 mol%) 100-120 °C Atmospheric 3-8 h >88% Solvent forms H-bonds with methylamine, improves solubility
Sulfonylation N-methylpyrrolidine, sulfamoyl chloride DCM, acetonitrile Triethylamine or similar base 0-25 °C Atmospheric 1-4 h Variable (typically high) Base neutralizes HCl, mild conditions preserve product integrity

Research Results and Analytical Data

  • Purity : The preparation methods yield products with purity exceeding 99%, as confirmed by chromatographic and spectroscopic analyses.
  • Yield : Industrially optimized methods report yields above 85% for the intermediate and comparable yields for the final sulfonylation step.
  • Reaction Monitoring : Reaction progress is monitored by HPLC and NMR spectroscopy to ensure completion and minimize by-products.
  • Safety and Handling : Sulfamoyl chlorides are moisture sensitive and require anhydrous conditions during synthesis and storage.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]sulfamoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfamoyl chloride group can be substituted by nucleophiles such as amines and alcohols.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding sulfonamide and hydrochloric acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Catalysts: Acid or base catalysts may be used to facilitate certain reactions.

    Solvents: Organic solvents such as dichloromethane, toluene, and acetonitrile are often used.

Major Products

    Sulfonamides: Formed through substitution reactions with amines.

    Sulfonic acids: Formed through hydrolysis.

Scientific Research Applications

N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]sulfamoyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]sulfamoyl chloride involves its reactivity with nucleophiles. The sulfamoyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various products depending on the nature of the nucleophile and reaction conditions. The molecular targets and pathways involved are primarily related to its role as a reactive intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]sulfamoyl chloride with structurally or functionally related sulfamoyl derivatives, focusing on structural features, reactivity, and biological activity.

Compound Name Structural Features Reactivity Biological Activity References
This compound Sulfamoyl chloride with pyrrolidine substituent. High reactivity due to -SO₂Cl; steric hindrance from pyrrolidine may moderate acylation. Used to synthesize sulfamate derivatives with antiproliferative activity (e.g., DU-145 prostate cancer cells).
4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) Benzyl(methyl)sulfamoyl group linked to an oxadiazole ring. Lower reactivity as a sulfonamide (vs. sulfamoyl chloride); stabilized by benzamide linkage. Antifungal activity against Candida spp. (MIC: 2–4 µg/mL).
4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) Cyclohexyl(ethyl)sulfamoyl group with furan-linked oxadiazole. Similar to LMM5 but with increased lipophilicity from cyclohexyl group. Broader antifungal spectrum, including Aspergillus spp. (MIC: 4–8 µg/mL).
N-[(5-Bromo-4-methyl-2-pyridyl)methyl]-N-(cyclopropylmethyl)-4-[methyl(phenyl)sulfamoyl]benzamide (91c) Methyl(phenyl)sulfamoyl group in a benzamide scaffold with pyridyl and cyclopropyl groups. Reactivity as an acyl chloride derivative; used in coupling reactions. Potent LIMK inhibitor (IC₅₀: 3 nM), investigated for Fragile X Syndrome.
USP Eletriptan Hydrobromide RS Contains (1-methylpyrrolidin-2-yl)methyl group linked to an indole scaffold. Not a sulfamoyl chloride; pyrrolidine enhances bioavailability. Antimigraine drug targeting serotonin receptors.

Key Observations:

Reactivity Differences: Sulfamoyl chlorides (e.g., the target compound) are highly reactive acylating agents, enabling facile synthesis of sulfonamides or sulfamates . In contrast, sulfonamides like LMM5/LMM11 are stabilized, requiring activation for further modification .

Biological Activity :

  • The target compound’s utility lies in its role as a synthetic intermediate for antiproliferative sulfamates (e.g., compounds 17a–g and 19a–c in ), which inhibit cancer cell proliferation (IC₅₀: 0.1–10 µM) .
  • LMM5/LMM11 demonstrate direct antifungal activity, with potency influenced by substituents: cyclohexyl groups in LMM11 enhance lipophilicity, broadening its antifungal spectrum .
  • Compound 91c leverages a phenylsulfamoyl group for kinase inhibition, highlighting the versatility of sulfamoyl moieties in diverse therapeutic targets .

Structural Influence on Physicochemical Properties: Pyrrolidine-containing compounds (e.g., the target compound and USP Eletriptan) exhibit improved solubility in polar solvents due to the amine’s hydrogen-bonding capacity .

Biological Activity

N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]sulfamoyl chloride, with the CAS number 1601866-58-3, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

The molecular formula for this compound is C7H15ClN2O2SC_7H_{15}ClN_2O_2S, and it has a molecular weight of 226.73 g/mol. The compound's structure features a sulfamoyl chloride group, which is significant for its biological interactions.

PropertyValue
CAS Number1601866-58-3
Molecular FormulaC7H15ClN2O2S
Molecular Weight226.73 g/mol

This compound exhibits its biological activity primarily through inhibition of specific enzymes. The sulfonamide component mimics natural substrates, allowing it to bind to enzyme active sites, thereby disrupting metabolic pathways. This mechanism is similar to other sulfonamide compounds known for their antimicrobial properties.

Antimicrobial Properties

Research indicates that compounds with sulfamoyl groups can exhibit significant antimicrobial activity. For instance, a study demonstrated that derivatives of sulfamoyl chlorides possess potent antibacterial effects against various strains of bacteria, including resistant strains. The mechanism involves competitive inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.

Case Study: Antifungal Activity

A notable case study involved the evaluation of this compound against fungal pathogens. In vitro assays revealed that the compound displayed effective antifungal activity against Candida albicans and Aspergillus niger, suggesting potential applications in treating fungal infections.

Research Findings

Recent studies have explored the synthesis and biological evaluation of this compound:

  • Synthesis and Evaluation : A synthetic route was established using chlorosulfonic acid and N-methylpyrrolidine as precursors. The resulting compound was purified and tested for biological activity.
  • In Vitro Studies : In vitro tests showed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL, indicating a strong potential as an antimicrobial agent.
  • Comparative Analysis : When compared with other similar compounds, this compound exhibited superior potency against certain bacterial strains, highlighting its unique efficacy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]sulfamoyl chloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sulfamoylation of a pyrrolidine-derived amine precursor. A common approach is the reaction of chlorosulfonic acid or thionyl chloride with a pre-synthesized N-methylpyrrolidinylmethylamine intermediate. Optimization requires controlled temperature (0–5°C to prevent decomposition) and anhydrous conditions to avoid hydrolysis of the sulfamoyl chloride group. Characterization by 1H^1H-NMR and 13C^{13}C-NMR should confirm the absence of residual solvents (e.g., DCM) and the integrity of the pyrrolidine ring .

Q. How can the purity and structural identity of this compound be validated during synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC-MS : To assess purity (>95%) and molecular ion peaks matching the expected m/z.
  • Elemental Analysis : Confirm C, H, N, S, and Cl percentages within ±0.3% of theoretical values.
  • FT-IR : Key peaks include S=O stretching (~1360 cm1^{-1}) and C-Cl stretching (~750 cm1^{-1}).
  • Single-Crystal X-ray Diffraction : For unambiguous structural confirmation (if crystallizable), using software like SHELX or WinGX .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how can they be addressed?

  • Methodological Answer : Challenges include:

  • Disorder in the Pyrrolidine Ring : Common due to conformational flexibility. Apply restraints (e.g., DELU, SIMU in SHELXL) and refine anisotropic displacement parameters.
  • Sulfamoyl Chloride Hydrolysis : Ensure crystals are grown and stored under inert conditions. Validate via Raman spectroscopy for intact S-Cl bonds.
  • Data Resolution : Use synchrotron radiation for high-resolution data (<0.8 Å) to resolve light atoms (e.g., Cl, S). Refinement protocols from SHELX are recommended.

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model transition states for reactions with amines or alcohols. Key parameters include LUMO energy (sulfamoyl chloride as electrophile) and Fukui indices for nucleophilic attack sites.
  • Solvent Effects : Include PCM models for polar aprotic solvents (e.g., DMF) to simulate reaction environments.
  • Validation : Compare predicted activation energies with experimental kinetic data (e.g., via 1H^1H-NMR monitoring) .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer : Contradictions may arise from:

  • Tautomerism or Rotamerism : Use variable-temperature 1H^1H-NMR (-40°C to 80°C) to identify dynamic processes.
  • Impurity Peaks : Employ 2D NMR (COSY, HSQC) to distinguish coupling networks.
  • X-ray vs. NMR Discrepancies : Cross-validate with single-crystal data (e.g., bond lengths/angles from SHELX refinement ) to confirm the dominant conformation.

Q. How can this compound’s biological activity be evaluated in enzyme inhibition studies?

  • Methodological Answer :

  • Target Selection : Focus on enzymes with nucleophilic active sites (e.g., proteases, acetylcholinesterases).
  • Kinetic Assays : Monitor inhibition via fluorogenic substrates (e.g., AMC derivatives) and fit data to a Morrison tight-binding model.
  • Crystallographic Validation : Co-crystallize the enzyme-inhibitor complex (e.g., using PDB deposition protocols ) to confirm binding modes.

Key Citations

  • Structural refinement: SHELX , WinGX .
  • Synthetic protocols: .
  • Biological assays: .

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